molecular formula C9H9BrO3 B1519767 4-Bromo-2-methoxy-6-methylbenzoic acid CAS No. 877149-08-1

4-Bromo-2-methoxy-6-methylbenzoic acid

Cat. No.: B1519767
CAS No.: 877149-08-1
M. Wt: 245.07 g/mol
InChI Key: RLDCUIJIUVPBBV-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylbenzoic acid is an organic compound characterized by a bromine atom, a methoxy group, and a methyl group attached to a benzene ring with a carboxylic acid functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: Starting from 2-methoxy-6-methylbenzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

  • Methylation: Methylation of 4-bromo-2-hydroxy-6-methylbenzoic acid can be performed using methyl iodide and a base like potassium carbonate.

  • Carboxylation: The compound can be synthesized by carboxylation of 4-bromo-2-methoxy-6-methylbenzene using carbon monoxide under high pressure and temperature.

Industrial Production Methods: Industrial production typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid, resulting in the formation of 4-bromo-2-methoxy-6-carboxybenzoic acid.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol, forming 4-bromo-2-methoxy-6-methylbenzyl alcohol.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline conditions.

  • Reduction: Lithium aluminium hydride, ether solvent.

  • Substitution: Amines, nucleophiles, polar aprotic solvents.

Major Products Formed:

  • 4-bromo-2-methoxy-6-carboxybenzoic acid (oxidation product)

  • 4-bromo-2-methoxy-6-methylbenzyl alcohol (reduction product)

  • 4-amino-2-methoxy-6-methylbenzoic acid (substitution product)

Mechanism of Action

Mode of Action

For instance, they can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with the benzylic position of the compound, leading to a change in its structure .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that it can be readily absorbed in the digestive tract and can cross the blood-brain barrier, potentially affecting the central nervous system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methoxy-6-methylbenzoic acid. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Scientific Research Applications

4-Bromo-2-methoxy-6-methylbenzoic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 4-Methoxy-2-methylbenzoic acid

  • 2-Methoxy-4-methylbenzoic acid

  • 4-Bromo-2-hydroxy-6-methylbenzoic acid

Uniqueness: 4-Bromo-2-methoxy-6-methylbenzoic acid is unique due to the presence of both bromine and methoxy groups on the benzene ring, which influences its reactivity and applications compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-bromo-2-methoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDCUIJIUVPBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670339
Record name 4-Bromo-2-methoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877149-08-1
Record name 4-Bromo-2-methoxy-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877149-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxy-6-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10670339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-METHOXY-6-METHYLBENZOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-2-methoxy-6-methyl-benzaldehyde (1.25 g, 5.45 mmol) in tert-butanol (21.7 ml) is added a solution of sodium chlorite (0.98 g, 10.9 mmol) and monosodium phosphate (4.25 g, 27.3 mmol) in water (11 ml). To the solution is added 2-methyl-2-butene (4.63 ml, 43.7 mmol). The resulting homogeneous solution is stirred at RT for 30 min. After completion of the reaction, the solvent is evaporated and the residue is diluted with water and acidified with 1 M hydrochloric acid to pH=1 and extracted with methyl tert-butyl ether (3×40 ml). The combined organic layers are extracted with 1 M sodium hydroxide solution which is further acidified with 6 M hydrochloric acid and extracted with ethyl acetate (3×50 ml). The organic layer is washed with brine (40 ml), dried over sodium sulfate and concentrated to yield 4-bromo-2-methoxy-6-methyl-benzoic acid (1.2 g, 4.89 mmol, 90%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
4.25 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
4.63 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromo-2-methoxy-6-methylbenzamide (2.0 g, 8.2 mmol), dissolved in CH2Cl2, was added dropwise to nitrosyl sulfuric acid (14.0 mL) in water (6.0 mL) at 0° C. and stirred for 2 hours. The reaction mixture was poured over ice and extracted with CH2Cl2, and the solvent was removed under reduced pressure to afford a light pink solid (1.93 g, 96%). 1H NMR (300 MHz, CDCl3): δ 7.07 (s, 1H), 7.00 (s, 1H), 3.93 (s, 3H), 2.46 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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